molecular formula C11H14O5 B2976881 3-Methoxy-4-(2-methoxyethoxy)benzoic acid CAS No. 247569-94-4

3-Methoxy-4-(2-methoxyethoxy)benzoic acid

Cat. No.: B2976881
CAS No.: 247569-94-4
M. Wt: 226.228
InChI Key: QJEPOOMJVNBVIA-UHFFFAOYSA-N
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Description

3-Methoxy-4-(2-methoxyethoxy)benzoic acid is an organic compound with the molecular formula C11H14O5 It is a derivative of benzoic acid, characterized by the presence of methoxy and methoxyethoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(2-methoxyethoxy)benzoic acid typically involves the esterification of 3-methoxy-4-hydroxybenzoic acid with 2-methoxyethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(2-methoxyethoxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy and methoxyethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base, such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 3-methoxy-4-(2-methoxyethoxy)benzaldehyde or this compound.

    Reduction: Formation of 3-methoxy-4-(2-methoxyethoxy)benzyl alcohol.

    Substitution: Formation of various substituted benzoic acids depending on the reagents used.

Scientific Research Applications

3-Methoxy-4-(2-methoxyethoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(2-methoxyethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methoxyethoxy groups enhance its solubility and bioavailability, allowing it to effectively interact with enzymes and receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzoic acid
  • 3-Methoxybenzoic acid
  • 4-(2-Methoxyethoxy)benzoic acid

Uniqueness

3-Methoxy-4-(2-methoxyethoxy)benzoic acid is unique due to the presence of both methoxy and methoxyethoxy groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

3-methoxy-4-(2-methoxyethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-14-5-6-16-9-4-3-8(11(12)13)7-10(9)15-2/h3-4,7H,5-6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEPOOMJVNBVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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